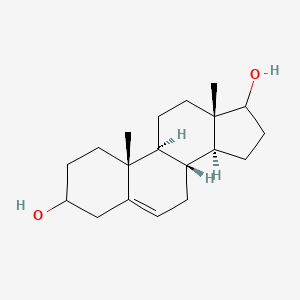

Androst-5-ene-3,17-diol

Description

Precursor Substrates and Initial Enzymatic Transformations

The primary pathway for the synthesis of Androst-5-ene-3,17-diol involves the conversion of a key precursor by specific enzymes.

This compound is directly synthesized from dehydroepiandrosterone (DHEA). wikipedia.orgpnas.org DHEA, the most abundant steroid produced by the human adrenal cortex, serves as the immediate precursor in this biosynthetic route. wikipedia.orgnih.gov This conversion is a reduction reaction where the 17-keto group of DHEA is transformed into a 17β-hydroxyl group. nih.gov

The conversion of DHEA to this compound is catalyzed by reductase forms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net Specifically, Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-HSD type 5, is a key enzyme in this process, facilitating the transformation in peripheral tissues. amegroups.orgnih.gov This enzymatic action is crucial for the production of androgens and estrogens in various tissues. researchgate.net

Isomerization and Interconversion with Related Steroids

This compound can undergo further transformations, including isomerization and interconversion with other steroid hormones.

The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a bifunctional enzyme that can act on this compound. uniprot.org This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and concurrently shifts the double bond from the Δ⁵ position to the Δ⁴ position. researchgate.net This isomerization is a key step in the conversion of Δ⁵ steroids to Δ⁴ steroids, which is essential for the synthesis of testosterone. uniprot.org

This compound can be converted to testosterone, which can then be metabolized to androst-4-ene-3,17-dione (androstenedione). wikipedia.org The interconversion between testosterone and androstenedione is catalyzed by 17β-HSD enzymes. researchgate.net Androstenedione is a crucial intermediate in the biosynthesis of both androgens and estrogens. wikipedia.org

Cellular and Tissue-Specific Biosynthesis of this compound

The synthesis of this compound occurs in various tissues throughout the body, with specific enzymes localized in different cell types.

This steroid is produced in the adrenal glands, gonads (testes and ovaries), and the brain. wikipedia.org In the adrenal glands, the production of DHEA, the precursor to this compound, is regulated by adrenocorticotrophic hormone (ACTH). wikipedia.org In the gonads, its production is under the control of gonadotropins. wikipedia.org Furthermore, studies have shown that tissues such as the endometrium and even certain cancer cell lines like pulmonary epithelial A549 cells can metabolize DHEA to this compound. oup.comnih.gov The widespread distribution of 17β-HSD activity in various rat and human tissues, including the liver, brain, heart, and pancreas, highlights the importance of peripheral tissues in the formation of this steroid. researchgate.net

Table 1: Key Enzymes in this compound Biosynthesis and Metabolism

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reduction of 17-keto group | Dehydroepiandrosterone (DHEA) | This compound |

| 3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ Isomerase (3β-HSD) | Oxidation of 3β-hydroxyl group and isomerization of Δ⁵ bond | This compound | Testosterone |

| Aromatase | Conversion of androgens to estrogens | Androst-4-ene-3,17-dione | Estrone |

Table 2: Tissue Distribution of this compound Synthesis

| Tissue | Key Enzymes Present | Primary Function |

|---|---|---|

| Adrenal Glands | 17β-HSD, 3β-HSD | Production of precursor DHEA and conversion to this compound. wikipedia.org |

| Gonads (Testes, Ovaries) | 17β-HSD, 3β-HSD | Synthesis of this compound as an intermediate in testosterone production. wikipedia.org |

| Brain | 17β-HSD, 3β-HSD | Local synthesis of neurosteroids, including this compound. researchgate.net |

| Peripheral Tissues (e.g., Liver, Endometrium) | 17β-HSD | Conversion of circulating DHEA to this compound. researchgate.netnih.gov |

Propriétés

Formule moléculaire |

C19H30O2 |

|---|---|

Poids moléculaire |

290.4 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 |

Clé InChI |

QADHLRWLCPCEKT-WJWLXVOASA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC=C4[C@@]3(CCC(C4)O)C |

SMILES canonique |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

Synonymes |

5 Androstene 3,17 diol 5 Androstene 3beta 17beta Diol 5-Androstene-3,17-diol 5-Androstene-3beta-17beta-Diol Androst 5 ene 3 beta,17 beta Diol Androst 5 ene 3,17 diol Androst-5-ene-3 beta,17 beta-Diol Androst-5-ene-3,17-diol Androstenediol Bisexovister delta 5 Androstene 3 beta,17 beta Diol Delta 5 Androstenediol delta 5-Androstene-3 beta,17 beta-Diol Delta 5-Androstenediol Hermaphrodiol |

Origine du produit |

United States |

Metabolic Fate and Enzymatic Conversions of Androst-5-ene-3,17-diol

Downstream Steroid Hormone Synthesis from Androst-5-ene-3,17-diol

This compound serves as a precursor for the synthesis of key steroid hormones, including testosterone and estrone. These conversions are catalyzed by specific dehydrogenase and aromatase enzymes, highlighting the intricate network of steroid metabolism.

Conversion to Testosterone via 17β-Hydroxysteroid Dehydrogenases

This compound can be converted to testosterone through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. researchgate.net This enzymatic reaction involves the oxidation of the 3β-hydroxyl group to a 3-keto group, a critical step in the formation of the more potent androgen, testosterone. nih.gov The conversion is part of the broader steroidogenesis pathway where dehydroepiandrosterone (DHEA) is first converted to this compound by 17β-HSD, which is then further metabolized to testosterone. meridianvalleylab.comnih.gov Different isoforms of 17β-HSD are expressed in various tissues, indicating a tissue-specific regulation of androgen synthesis. researchgate.nettandfonline.com For instance, studies in prostate cancer cells have shown that the conversion of this compound to testosterone is a key step in intratumoral androgen synthesis. wiley.com

Aromatization to Estrone via Aromatase Enzymes

This compound can also be metabolized to estrone, an estrogen, through a process called aromatization, which is catalyzed by aromatase enzymes. This conversion is a significant pathway in tissues where estrogen production is prominent. Research has demonstrated that like other androgens, this compound can serve as a substrate for aromatase, leading to the formation of estrogens. nih.govmdpi.com The stimulation of tumor growth by this compound in certain experimental models has been linked to its conversion to estrogens via aromatase activity. nih.gov

Conjugation Pathways and Enzyme Specificity

To facilitate their excretion from the body, steroid hormones like this compound undergo conjugation reactions, primarily glucuronidation and sulfation. These processes increase the water solubility of the steroids, allowing for their elimination in urine and bile.

Uridine Diphospho-Glucuronosyltransferase (UGT) Isoforms and Their Specificity

Glucuronidation is a major pathway for the metabolism and elimination of this compound. This reaction is catalyzed by a family of enzymes known as Uridine Diphospho-Glucuronosyltransferases (UGTs). researchgate.net Various UGT isoforms exhibit specificity for different steroid substrates. Studies have identified that specific UGT enzymes are responsible for the glucuronidation of this compound. For example, research on the human cancer cell line LNCaP has provided evidence for the presence of at least two UGT enzymes with different specificities for C19 steroids. nih.gov One UGT is responsible for glucuronidating the 17β-hydroxyl group, while another targets the 3α-hydroxyl group. nih.gov The expression of different UGT isoforms in various tissues contributes to the tissue-specific metabolism of androgens. researchgate.net

Kinetic Characterization of Glucuronosyltransferase Activity

The efficiency of this compound glucuronidation has been characterized by kinetic studies. Research has shown that the affinity of UGT enzymes for this compound can be lower compared to other androgens like testosterone and dihydrotestosterone. nih.gov In studies using the LNCaP cell line, the Km value for this compound was found to be approximately 10-fold higher than that for testosterone, dihydrotestosterone, androsterone, and androstane-3α,17β-diol, indicating a lower affinity of the enzyme for this compound. nih.gov The relative specificity (Vmax/Km) for this compound was also lower than for other androgens, suggesting a slower turnover rate. nih.gov

Table 1: Kinetic Parameters of UGT Activity for Various Steroids in LNCaP Cells

| Steroid | Km (μM) | Relative Specificity (Vmax/Km) |

|---|---|---|

| Testosterone | 0.25 - 0.68 | 2.93 - 5.71 |

| Dihydrotestosterone (DHT) | 0.25 - 0.68 | 2.93 - 5.71 |

| Androsterone (ADT) | 0.25 - 0.68 | 2.93 - 5.71 |

| Androstane-3α,17β-diol (3α-DIOL) | 0.25 - 0.68 | 2.93 - 5.71 |

| This compound (5-ene-DIOL) | ~10-fold higher | 1.10 |

| Androstane-3β,17β-diol (3β-DIOL) | ~10-fold higher | 0.41 |

Source: nih.gov

Sulfate Conjugation

In addition to glucuronidation, this compound can undergo sulfate conjugation. This process involves the transfer of a sulfonate group to the steroid molecule, catalyzed by sulfotransferase enzymes (SULTs). nih.gov The resulting steroid sulfate, this compound sulfate, is more water-soluble and can be readily excreted. wikipedia.org The sulfation of this compound is a reversible process, and the sulfated form can be converted back to the active steroid by steroid sulfatases. wikipedia.org This dynamic interplay between sulfation and desulfation provides a mechanism for regulating the local concentrations of active steroids in various tissues. wikipedia.org Studies have shown that this compound and its sulfated form are present in circulation and their levels can change with age. nih.gov

Species-Specific Metabolic Profiles and Comparative Biochemistry

The metabolism of this compound (5-AED) exhibits significant variation across different species, a factor that may contribute to disparities in its pharmacological effects. nih.gov Studies using hepatocytes from rats, dogs, monkeys, and humans have revealed distinct metabolic pathways. nih.gov

In rats, hepatocytes primarily convert 5-AED into a variety of highly oxidized metabolites. nih.gov The metabolic profile in dogs shows some overlap with that of rats but includes a higher proportion of less hydrophilic compounds. nih.gov In stark contrast, the metabolism in monkeys and humans is characterized by the predominance of 5-AED and dehydroepiandrosterone (DHEA) conjugates, which are significantly less hydrophilic. nih.gov This suggests that the extensive oxidation of 5-AED seen in rodents is largely absent in primates, including humans. nih.gov

This interspecies variation is significant, particularly in the context of the anti-inflammatory effects of DHEA and its metabolites. Evidence suggests that the more highly oxidized metabolites of DHEA may be responsible for its anti-inflammatory activity. nih.gov The limited production of these oxidized metabolites in humans could explain why the potent anti-inflammatory effects observed in rodents have not been replicated in human clinical studies. nih.gov

Furthermore, the utilization of the Δ4 versus the Δ5 pathway for steroidogenesis varies among species due to differences in the substrate requirements of the CYP17 enzyme. This leads to some species producing more precursors with a Δ4 configuration, like androst-4-ene-3,17-dione, while others favor the production of Δ5 precursors such as DHEA. In cattle, androstenedione is metabolized to oestradiol-17 and epitestosterone, whereas in sheep, it is converted to its 17-epimer. wikipedia.org Invertebrates also show unique metabolic pathways; for instance, the freshwater ramshorn snail (Marisa cornuarietis) converts androstenedione into 5α-dihydrotestosterone (DHT) and testosterone in males, and into 5α-dihydroandrostenedione in females. wikipedia.org

Table 1: Comparative Metabolism of this compound in Hepatocytes

| Species | Primary Metabolites | Hydrophilicity of Metabolites |

| Rat | Highly oxidized metabolites | High |

| Dog | Overlapping with rat, but more less hydrophilic species | Moderate to High |

| Monkey | 5-AED and DHEA conjugates | Low |

| Human | 5-AED and DHEA conjugates | Low |

Data sourced from a study on the differential metabolism of androst-5-ene-3β,17β-diol between rats, canines, monkeys, and humans. nih.gov

Role of Human Glutathione Transferase A3-3 in this compound Metabolism

Human glutathione transferase A3-3 (GSTA3-3), an alpha-class glutathione transferase (GST), plays a crucial role in the metabolism of this compound. This enzyme is particularly efficient at catalyzing the isomerization of Δ5-steroids to Δ4-steroids, a critical step in the biosynthesis of steroid hormones. portlandpress.comnih.gov Specifically, GSTA3-3 facilitates the conversion of Δ5-androstene-3,17-dione to Δ4-androstene-3,17-dione, a precursor to testosterone. nih.govresearchgate.net

The catalytic efficiency of human GSTA3-3 in this isomerization reaction is remarkably high, with a kcat/Km value of approximately 10^7 M⁻¹s⁻¹, making it one of the most efficient steroid isomerases known in mammals. nih.govresearchgate.net This efficiency is significantly greater than that of other GSTs, such as GSTA1-1, which also catalyzes this reaction but with about ten-fold lower efficiency. researchgate.net The expression of GSTA3-3 is notably selective to steroidogenic tissues like the ovary, testis, and adrenal gland, further supporting its specialized role in steroid hormone biosynthesis. portlandpress.comnih.gov

The mechanism of this isomerization involves the glutathione (GSH) thiolate and the amino acid Tyr9 at the active site of the enzyme. researchgate.net GSH acts as a base to facilitate proton transfer and also stabilizes the enolate intermediate. researchgate.net The reaction proceeds through a conjugated heteroannular diene intermediate, and the abstraction of a proton from the steroid substrate is the rate-limiting step. nih.gov

Studies have shown that GSTA3-3 complements the activity of 3β-hydroxysteroid dehydrogenase (3β-HSD), the enzyme traditionally thought to be solely responsible for this isomerization step. portlandpress.com The lower isomerase activity of 3β-HSD appears to be insufficient for the maximum rate of sex hormone production, highlighting the importance of GSTA3-3 in this pathway. portlandpress.com The high efficiency of GSTA3-3 suggests it has evolved to support the function of 3β-HSD. researchgate.net

Table 2: Kinetic Parameters of Human GSTA3-3 for Steroid Isomerization

| Substrate | KM (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Δ⁵-Androstene-3,17-dione | 23 - 24 | 102 | ~5 x 10⁶ |

| Δ⁵-Pregnene-3,20-dione | 17 | 27 | - |

Data compiled from various studies on human GSTA3-3 activity. researchgate.netuniprot.org

Molecular Mechanisms of Androst-5-ene-3,17-diol Action

Receptor-Independent Signaling and Cellular Pathways

Emerging evidence suggests that Androst-5-ene-3,17-diol can also elicit biological responses through receptor-independent or non-genomic signaling pathways. These rapid signaling events are often initiated at the cell membrane and involve the activation of various kinase cascades.

Studies have indicated that this compound can activate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways. uchile.cl In human endometrial cells, treatment with this compound led to an increase in the phosphorylation of both AKT and ERK1/2. uchile.cl This activation of PI3K/Akt and MAPK/ERK pathways has been linked to the regulation of cell proliferation. uchile.cl

Furthermore, in the context of neuroinflammation, this compound, acting as an ERβ agonist, has been found to mediate a transrepressive mechanism that can modulate the extent of neuroinflammation. researchgate.netresearchgate.netnih.gov This suggests a role in modulating immune responses within the central nervous system. There is also evidence that this compound can promote NF-κB signaling, which is a key pathway in the regulation of immune and inflammatory responses. ebi.ac.uk

Modulation of Enzyme Activity and Gene Expression by this compound

This compound, a key steroid intermediate, exerts its biological effects not only through direct receptor binding but also by significantly modulating the activity of various enzymes and regulating the expression of specific genes. These molecular interactions are crucial in diverse physiological and pathophysiological processes, including steroidogenesis, immune response, and cellular proliferation.

Modulation of Enzyme Activity

This compound is intricately involved in the steroidogenic pathway, acting as both a substrate for and a modulator of several key enzymes. Its metabolism is a critical control point in the synthesis of more potent androgens and estrogens. The primary enzymes influenced by this compound are the hydroxysteroid dehydrogenases (HSDs), which are responsible for the interconversion of steroids.

The conversion of dehydroepiandrosterone (DHEA) to this compound is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). Subsequently, this compound can be converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). amegroups.org The activity of these enzymes dictates the flow of steroid synthesis towards active androgens. For instance, the enzyme AKR1C3, also known as HSD17B5, facilitates the production of testosterone from this compound. amegroups.org

Research on testicular enzymes has revealed compartment-specific effects. In the seminiferous tubules of rats, this compound was found to stimulate the activity of 17-ketosteroid reductase, the enzyme responsible for converting androstenedione to testosterone. umich.edu This suggests a localized regulatory role in testosterone production within the testes. Conversely, its isomer, 5α-androstane-3β,17β-diol, inhibited the same enzyme in interstitial tissue. umich.edu Furthermore, this compound itself is not a substrate for the enzyme aromatase (CYP19), meaning it is not directly converted into estrogens. nih.gov Its synthetic analogue, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, was developed to resist oxidation by 17β-HSD, thereby enhancing its bioavailability and therapeutic potential. nih.gov

Table 1: Modulation of Enzyme Activity by this compound

| Enzyme | Action of this compound | Pathway/Effect | Reference(s) |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Substrate | Is converted from DHEA. Susceptible to oxidation by this enzyme, leading to inactivation. nih.gov | nih.gov |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Substrate | Converted to Testosterone. amegroups.org | amegroups.org |

| 17-Ketosteroid Reductase | Stimulator | Stimulates enzyme activity in seminiferous tubules, potentially increasing local testosterone synthesis. | umich.edu |

| AKR1C3 (HSD17B5) | Substrate | Serves as an intermediate in the production of Testosterone mediated by this enzyme. | amegroups.org |

| Aromatase (CYP19) | No Substrate Activity | Is not aromatized into estrogens. | nih.gov |

Modulation of Gene Expression

This compound has demonstrated significant capabilities in modulating gene expression, particularly in the context of the immune system and hormone-responsive tissues. It can influence the transcription of genes encoding cytokines, growth factors, and hormone receptors.

Studies in mice have shown that administration of this compound leads to an upregulation of cytokine gene expression in hematopoietic tissues. nih.gov Specifically, it elevates the messenger RNA (mRNA) levels for Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-2 (IL-2), Interleukin-3 (IL-3), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) in the spleen, and GM-CSF and IL-2 in the bone marrow. nih.gov This highlights its role in regulating innate and adaptive immunity. ebi.ac.uk

The compound also influences key signaling pathways. It has been shown to promote NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling, a central pathway in inflammatory responses. ebi.ac.uk In contrast, in a rat model of Parkinson's disease, it was found to reduce NF-κB levels in the brain and promote the production of anti-inflammatory cytokines like IL-4 and Interferon-gamma (IFN-γ). researchgate.net

Furthermore, this compound can act as a hormone, directly activating transcription through nuclear receptors. It possesses the ability to bind to and activate both the androgen receptor (AR) and the estrogen receptor (ER). nih.gov This dual activity allows it to induce the expression of target genes regulated by both androgens and estrogens. For example, it can induce the activity of a reporter gene linked to an estrogen response element (ERE), confirming its capacity to activate gene transcription via the ER. nih.gov In a rat model of Parkinson's disease, treatment with this compound led to increased expression of nigral tyrosine hydroxylase (TH) and decreased expression of nigral α-synuclein, suggesting a neuroprotective role through gene modulation. researchgate.net

Table 2: Research Findings on Gene Expression Modulated by this compound

| Gene/Pathway | Tissue/Model System | Observed Effect | Implication | Reference(s) |

| Cytokine mRNAs (GM-CSF, IL-2, IL-3, IL-6, IL-10) | Mouse Spleen | Upregulation of mRNA levels. | Stimulation of hematopoietic and immune responses. | nih.gov |

| Cytokine mRNAs (GM-CSF, IL-2) | Mouse Bone Marrow | Upregulation of mRNA levels. | Stimulation of hematopoiesis. | nih.gov |

| NF-κB Signaling | General | Promotion of signaling pathway. | Modulation of inflammation and immune function. | ebi.ac.uk |

| NF-κB | Rat Brain (Parkinson's Model) | Reduction of levels. | Neuroprotective anti-inflammatory effect. | researchgate.net |

| Anti-inflammatory Cytokines (IL-4, IFN-γ) | Animal Model | Promotion of production. | Shift towards a reparative microglial state. | researchgate.net |

| Androgen Receptor (AR) Target Genes | Human Prostate Cancer Cells | Activation of transcription. | Androgenic activity. | nih.gov |

| Estrogen Receptor (ER) Target Genes | Cell-based Assays | Activation of transcription (e.g., ERE-CAT). | Estrogenic activity. | nih.gov |

| Tyrosine Hydroxylase (TH) | Rat Substantia Nigra (Parkinson's Model) | Increased density. | Potential for neuronal protection/restoration. | researchgate.net |

| α-Synuclein | Rat Substantia Nigra (Parkinson's Model) | Reduced density. | Reduction of a key pathological marker in Parkinson's disease. | researchgate.net |

Role of Androst-5-ene-3,17-diol in Diverse Biological Systems: Mechanistic Research

Endocrine System Homeostasis and Steroidogenic Regulation

Androst-5-ene-3,17-diol is a key player in the landscape of steroid hormone balance, particularly through the process of intracrinology, where active steroids are synthesized within peripheral target cells from circulating precursors. nih.gov

The primary sources of this compound are not direct secretions but rather the conversion from its precursor, DHEA. DHEA is produced in large quantities by the adrenal glands and, to a lesser extent, the gonads (ovaries and testes). endocrine-abstracts.orgmedchemexpress.com The adrenal production of DHEA is under the control of adrenocorticotropic hormone (ACTH). medchemexpress.com

In the adrenal glands, the enzyme aldo-keto-reductase family 1C3 (AKR1C3), which possesses 17β-hydroxysteroid dehydrogenase (17β-HSD) activity, can catalyze the conversion of DHEA to this compound. nih.gov This enzymatic reaction involves the reduction of the 17-keto group of DHEA to a 17β-hydroxy group. While the testes are the primary source of testosterone in men, both the adrenal glands and gonads release significant amounts of DHEA into circulation, which then becomes available for conversion in other tissues. nih.gov In premenopausal women, the adrenal glands and ovaries contribute almost equally to the production of the DHEA-metabolite androstenedione. medchemexpress.com After menopause, ovarian secretion of steroids diminishes, making adrenal-derived precursors like DHEA the principal source for the formation of sex steroids, including this compound, in peripheral tissues. nih.gov

The concept of "intracrinology" is central to understanding the physiological significance of this compound. This process describes the local synthesis and action of steroid hormones within specific cells of peripheral tissues, such as the prostate, breast, and skin, from circulating inactive precursors. nih.govresearchgate.net These tissues possess the necessary enzymatic machinery to convert DHEA into more active steroids.

Once DHEA is taken up by a peripheral cell, it can be converted to this compound by 17β-HSD. nih.gov Subsequently, this compound can be converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.net This localized production allows for tissue-specific regulation of androgenic and estrogenic activity, which is not necessarily reflected by the levels of these hormones in the general circulation. nih.gov For instance, in postmenopausal women, nearly all estrogens and androgens are formed locally in peripheral tissues from adrenal DHEA. nih.gov This intracrine pathway is crucial for maintaining hormonal functions in various target tissues throughout life.

| Enzyme | Reaction Catalyzed | Substrate | Product | Significance in Peripheral Tissues |

|---|---|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD), e.g., AKR1C3 | 17-keto reduction | Dehydroepiandrosterone (DHEA) | This compound | Initial conversion of adrenal precursor to this compound. nih.gov |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Oxidation of 3β-hydroxyl group and isomerization of Δ⁵ bond | This compound | Testosterone | Conversion to the potent androgen, testosterone, within the target cell. researchgate.net |

Adrenal and Gonadal Contributions to this compound Levels

Neurobiological Research Applications

Emerging research indicates that this compound has significant effects within the central nervous system, where it is being investigated for its neuroprotective and regulatory properties.

This compound has demonstrated potential as a neuroprotective agent by modulating neuroinflammatory and neurodegenerative processes in animal models. nih.gov In a rat model of Parkinson's disease (PD) induced by rotenone, pretreatment with this compound was found to protect against neuroinflammation and the subsequent degeneration of neurons. nih.govresearchgate.net

The mechanism appears to involve its activity as an estrogen receptor (ER) β agonist. nih.govresearchgate.net This interaction can modulate the extent and duration of neuroinflammation. researchgate.net Research findings show that this compound administration led to an amelioration in the levels of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB) and other downstream inflammatory mediators in the striatum and substantia nigra of the PD model rats. nih.gov Furthermore, a reduction in apoptotic markers and a decline in the degeneration of neurons were observed. nih.gov These findings suggest a protective role for this compound against the cellular damage characteristic of neurodegenerative disorders like Parkinson's disease. nih.gov

This compound and its metabolites have been shown to influence the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system. Research in animal models suggests it may play a regulatory role in stress responses. For example, some studies indicate that administration of 5-androstenediol can reduce stress-induced elevations of corticosterone and adrenocorticotropic hormone (ACTH).

The regulatory effects on the HPA axis may be mediated through estrogen receptors, particularly ERβ. bohrium.com While much of the research has focused on its metabolite, 5α-androstane-3β,17β-diol (3β-Diol), the findings provide a framework for understanding how these steroids interact with the stress axis. bohrium.comfrontiersin.org Studies on related compounds, androst-5-ene-triols, show that their circulating levels are themselves regulated by the HPA axis, with ACTH stimulation increasing the concentration of the 7α-epimer. nih.govendocrine-abstracts.org This indicates a complex, bidirectional relationship between these steroids and the central stress response system.

| Research Area | Animal Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Neuroinflammation & Neurodegeneration | Rotenone-induced Parkinson's Disease rat model | Reduced neuronal degeneration; decreased NF-κB and inflammatory mediators; improved motor function. nih.govresearchgate.net | Acts as an estrogen receptor β (ERβ) agonist, modulating the neuroinflammatory response. nih.govresearchgate.net |

| HPA Axis Regulation | Animal stress models | Reduced stress-induced elevations in corticosterone and ACTH. | Interaction with estrogen receptors (ERβ) in the brain to mitigate stress responses. bohrium.com |

Modulation of Neuroinflammation and Neurodegeneration Mechanisms in Animal Models

Immunomodulatory Research

This compound is recognized for its significant immunomodulatory properties, demonstrating an ability to regulate both innate and adaptive immune responses in various research models. It has been shown to limit inflammation and the production of pro-inflammatory cytokines. nih.gov

In murine models, this compound treatment has been effective in ameliorating conditions such as carrageenan-induced pleurisy, lippopolysaccaride (LPS)-induced septic shock, and experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. nih.gov In these models, it was observed to reduce inflammatory cell infiltration and decrease levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). nih.gov The mechanism for these anti-inflammatory effects is linked to its binding and transactivation of sex steroid receptors, with a particular affinity for ERβ. nih.gov This suggests that this compound may be beneficial in Th1-driven autoimmune diseases. nih.gov Furthermore, related metabolites like androst-5-ene-3β,7β,17β-triol (βAET) have also been noted for their immune-regulating and anti-inflammatory activities. researchgate.netnih.gov

Regulation of Innate and Adaptive Immune Responses in Animal Models

Research in animal models has established this compound (also known as 5-androstenediol or AED) as a significant regulator of both innate and adaptive immune responses. nih.gov Studies have demonstrated its capacity to modulate the immune system, particularly in the context of aging and exposure to radiation. nih.govfrontiersin.org

One key area of investigation has been its role as a potential radiation countermeasure. In mice subjected to whole-body irradiation, administration of this compound significantly improved survival rates. nih.gov This protective effect was linked to the amelioration of radiation-induced myeloid suppression. Specifically, treatment with the compound led to elevated levels of total white blood cells, including neutrophils and platelets, in peripheral blood. nih.gov Histological analysis confirmed that this compound mitigated damage to hematopoietic tissues such as the bone marrow and spleen, as well as to other organs like the lung and colon. nih.gov The mechanism for this radioprotection involves the stimulation of innate immunity to counter the effects of acute radiation syndrome, such as neutropenia and thrombocytopenia. frontiersin.org

Further evidence of its immunomodulatory properties comes from vaccination studies in aging mice. As the immune system declines with age, responsiveness to vaccines is often diminished. A study involving 3-, 10-, and 22-month-old mice showed that treatment with this compound sulfate (AED-S) could reverse this age-associated decline. nih.gov In 10-month-old animals, AED-S treatment during a vaccination protocol with an influenza vaccine increased the titer of circulating antiviral immunoglobulin G to levels comparable to those of young, 3-month-old mice. nih.gov This enhanced adaptive immune response conferred protection against a subsequent lethal dose of influenza virus. nih.gov

Cellular and Molecular Targets in Immune System Research

The immunomodulatory effects of this compound are underpinned by its interactions with specific cellular and molecular targets. Unlike classic steroid hormones, its immune-enhancing activities are not believed to be mediated through activation of sex steroid receptors (androgen or estrogen receptors). nih.gov Instead, it influences key signaling pathways that govern immune cell function and inflammatory responses.

A primary molecular mechanism identified in animal studies is the promotion of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling. nih.gov NF-κB is a crucial transcription factor that regulates genes involved in immune and inflammatory responses, cell survival, and proliferation. Concurrently, this compound was found to inhibit the activation of the AIM2 (Absent in Melanoma 2) inflammasome, a multi-protein complex that triggers inflammation in response to cytosolic DNA. nih.gov

At the cellular level, research has pointed to macrophages and splenocytes as targets. uchile.cl While direct studies on this compound are specific, research on its closely related metabolite, Androst-5-ene-3β,7β,17β-triol (βAET), shows opposition to glucocorticoid-induced suppression of macrophage and splenocyte proliferation and cytokine production. uchile.cl Furthermore, proteomic analysis of a synthetic derivative of βAET identified several binding partners in macrophage cells, providing insight into potential molecular targets. These include:

Low-density lipoprotein receptor-related protein (Lrp1): An endocytic receptor with roles in anti-inflammatory signaling. pnas.org

Mitogen-activated protein kinases (Mapk1, Mapk3): Key enzymes in inflammation signaling pathways. pnas.org

Sirtuin-2 (Sirt2): A protein involved in intracellular regulation. pnas.org

17β-hydroxysteroid dehydrogenase 4 (Hsd17β4): A sterol-metabolizing enzyme. pnas.org

These findings suggest that this compound exerts its effects by targeting fundamental pathways of immune cell regulation rather than through classical steroid hormone receptor activation.

Advanced Analytical Methodologies for Androst-5-ene-3,17-diol Quantification in Research

Chromatographic Techniques and Mass Spectrometry Applications

Chromatographic separation coupled with mass spectrometric detection provides the backbone for the reliable measurement of Androst-5-ene-3,17-diol in complex biological matrices such as plasma, urine, and tissue extracts. clinlabint.com

Gas chromatography-mass spectrometry (GC-MS) has historically been a gold standard for steroid analysis. clinlabint.com Due to the low volatility of steroids like this compound, chemical derivatization is a necessary step to form more volatile and thermally stable compounds suitable for GC analysis. clinlabint.com This technique is frequently used for comprehensive steroid profiling in various research applications, including doping control and the study of metabolic disorders. researchgate.netwiley.com

In a typical GC-MS workflow, after extraction from the biological matrix, this compound is derivatized, commonly forming trimethylsilyl (TMS) ethers. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other compounds based on its boiling point and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), allowing for both identification and quantification. Selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for target analytes. researchgate.net For instance, a GC-MS method was developed to detect TMS-enol-TMS-ether derivatives of certain steroids with a limit of detection (LOD) ranging from 5 to 10 ng/mL. researchgate.net

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence for steroid analysis, offering high throughput and specificity without the need for derivatization. clinlabint.comfrontiersin.org This technique is particularly well-suited for analyzing a panel of multiple steroids simultaneously. frontiersin.orgnih.gov

LC-MS/MS methods involve separating the steroids in a liquid phase using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, followed by detection with a tandem mass spectrometer. frontiersin.orgnih.gov The use of electrospray ionization (ESI) is common, and detection is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. clinlabint.comfrontiersin.org This high specificity is crucial for distinguishing between isomeric steroids. frontiersin.org For example, a UHPLC-MS/MS method was developed for the simultaneous quantification of 17 endogenous steroid hormones, including androstenediol, with a run time of 7 minutes and lower limits of quantification ranging from 0.05 to 15.0 ng/ml. frontiersin.org

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Derivatization | Mandatory for volatility and thermal stability. clinlabint.com | Generally not required. frontiersin.org |

| Throughput | Lower, due to longer run times and derivatization step. clinlabint.com | Higher, with run times as short as 7 minutes per sample. frontiersin.orglcms.cz |

| Specificity | High, especially in SIM mode. researchgate.net | Very high, particularly with MRM, allows for isomer separation. frontiersin.org |

| Sensitivity | Good, with LODs in the ng/mL range. researchgate.net | Excellent, with LOQs often in the sub-ng/mL range. frontiersin.org |

| Application | Comprehensive steroid profiling. researchgate.netwiley.com | Multiplexed steroid panels, high-throughput screening. frontiersin.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. The choice of strategy depends on the biological matrix and the analytical technique employed.

For GC-MS analysis, trimethylsilyl (TMS) derivatization is a widely used technique for steroids containing hydroxyl groups, such as this compound. mdpi.com This process replaces the active hydrogen in the hydroxyl groups with a TMS group, -(Si(CH₃)₃), which increases the volatility and thermal stability of the molecule. mdpi.com

The derivatization is typically achieved by reacting the extracted and dried steroid with a silylating agent. Common reagents include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM). mdpi.comwur.nl The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. For example, a common procedure involves heating the sample with the silylating agent at 80°C for a specified time. wur.nl The resulting TMS derivatives, such as the bis(trimethylsilyl) derivative of this compound, are then stable for GC-MS analysis. nih.gov

In the body, steroids like this compound are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. acs.org The analysis of these glucuronide conjugates is important for a complete metabolic profile.

Two main approaches exist for analyzing steroid glucuronides: indirect and direct.

Indirect Analysis: This traditional method involves an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronic acid moiety, releasing the free steroid. acs.orgwiley.com The free steroid is then extracted and analyzed, typically by GC-MS or LC-MS/MS. wiley.com However, this method has limitations, as the efficiency of enzymatic hydrolysis can vary, potentially leading to an underestimation of some conjugates. acs.org

Direct Analysis: The development of LC-MS/MS has enabled the direct measurement of intact steroid glucuronides. acs.orghelsinki.fi This approach avoids the hydrolysis step, reducing sample preparation time and potential inaccuracies. researchgate.net Methods have been developed for the simultaneous quantification of multiple urinary steroid hormone glucuronides, showing good linearity and recovery. nih.gov Direct analysis by LC-MS/MS is now considered a powerful tool for obtaining a more accurate picture of steroid metabolism. acs.org

Trimethylsilyl (TMS) Derivatization Techniques

Isotopic Labeling and Mechanistic Elucidation in Analytical Studies

Isotope labeling is a powerful technique used in analytical studies to trace the metabolic fate of compounds and to serve as ideal internal standards for quantification by mass spectrometry. cambridge.org In this method, one or more atoms in the this compound molecule are replaced with a stable, heavier isotope, such as deuterium (²H) or carbon-13 (¹³C). wikipedia.org

Stable isotope-labeled analogs of steroids are the gold standard for internal standards in mass spectrometry-based quantification. clinlabint.com These labeled compounds are chemically identical to the analyte and behave similarly during sample extraction, derivatization, and chromatographic separation. However, they are distinguishable by the mass spectrometer due to their higher mass. By adding a known amount of the labeled internal standard to the sample at the beginning of the workflow, any loss of analyte during sample preparation can be accurately corrected for, leading to highly precise and accurate quantification. clinlabint.com

Furthermore, stable isotope tracers are invaluable for mechanistic studies. cambridge.org By administering a labeled version of this compound, researchers can follow its conversion into various metabolites in vivo or in vitro. cambridge.orgnih.gov This allows for the elucidation of metabolic pathways and the measurement of production and clearance rates. endocrine-abstracts.org For example, administering labeled precursors can help determine the specific pathways leading to the formation of active androgens. nih.gov This approach provides dynamic information that cannot be obtained from static measurements of endogenous steroid concentrations alone. cambridge.org

Immunoassay Development for Research Applications (e.g., Radioimmunoassay)

Immunoassays represent a class of bioanalytical methods that leverage the specific binding between an antigen and an antibody to quantify substances in biological samples. For the quantification of small molecules like this compound, which are not immunogenic on their own, the development of a specific immunoassay, such as a Radioimmunoassay (RIA), is a multi-step process foundational to research in steroid biochemistry.

The core principle of an RIA for this compound involves competitive binding. diasource-diagnostics.com In this setup, a known quantity of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in a research sample for a limited number of binding sites on a highly specific antibody. diasource-diagnostics.comibl-international.com After an incubation period, the antibody-bound steroid is separated from the unbound steroid. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample. By comparing this measurement to a standard curve generated with known concentrations of the steroid, the amount in the sample can be accurately determined. ibl-international.com

Antibody Production and Specificity

The generation of a high-affinity, specific antibody is the most critical step. Since steroids are haptens (small molecules that elicit an immune response only when attached to a large carrier), this compound must first be chemically coupled to a carrier protein, such as bovine serum albumin (BSA). oup.comd-nb.info This steroid-protein conjugate is then used to immunize an animal (typically a rabbit) to produce polyclonal antibodies. oup.comd-nb.info

The specificity of the resulting antiserum is paramount and is defined by its degree of cross-reactivity with other structurally similar endogenous steroids. For an this compound assay, potential cross-reactants include Dehydroepiandrosterone (DHEA), Androstenedione, Testosterone, and various isomers of androstanediol. wikipedia.org Research has shown that developing highly specific antisera is challenging but achievable. For instance, a study on a radioimmunoassay for 5α-androstane-3β,17β-diol reported a 13% cross-reaction of the antiserum with this compound, which had to be considered in the interpretation of results. nih.gov In contrast, other developments have yielded highly specific antibodies with cross-reactivity to major interfering steroids of less than 4%. d-nb.info Purification steps, such as celite chromatography, are often employed prior to the RIA to remove these cross-reacting compounds and ensure accurate quantification. oup.comoup.com

Table 1: Example of Antibody Cross-Reactivity in a Steroid Radioimmunoassay This table is illustrative, based on data reported for assays of structurally related steroids.

| Compound | Cross-Reactivity (%) | Reference |

|---|---|---|

| 5α-Androstane-3α,17β-diol | 7-8% | bioscientifica.com |

| Androsterone | 1-9% | bioscientifica.com |

| Androst-5-ene-3β,17β-diol | 13% (with 5α-androstane-3β,17β-diol antiserum) | nih.gov |

| Testosterone | < 4% | d-nb.info |

| Dihydrotestosterone (DHT) | < 4% | d-nb.info |

Assay Performance and Research Findings

The validation of an RIA involves assessing its sensitivity, precision, and accuracy. Sensitivity refers to the lowest concentration of this compound that can be reliably measured. Research-grade RIAs for steroids can achieve sensitivities in the picogram range (e.g., 10 pg per tube), allowing for the quantification of low physiological concentrations in various biological matrices. oup.com Precision is evaluated by the intra-assay and inter-assay coefficients of variation (CV), which are typically below 10% and 15%, respectively, in validated assays. d-nb.info

RIAs have been instrumental in quantifying this compound in diverse research contexts. For example, an RIA was used to determine the concentrations of Dehydroepiandrosterone (DHEA) and this compound in cytosolic and nuclear compartments of human primary mammary cancer tissue. nih.gov This research provided crucial data on the local steroid environment within tumors. nih.gov

Table 2: Research Findings on this compound Concentrations Using Immunoassay

| Biological Matrix | Subject Group | Concentration (mean ± SD) | Reference |

|---|---|---|---|

| Mammary Cancer Cytosol | Human (n=43) | 2.7 ± 2.1 ng/g wet weight | nih.gov |

| Serum | Postmenopausal Women | Quantifiable via LC-MS/MS with LLOQ of 100 pg/mL | capes.gov.br |

| Serum | Men and Women (Pooled) | Quantifiable via LC-MS/MS with LLOQ of 1.0 pg on column | nih.gov |

Note: LLOQ = Lower Limit of Quantification. Some data is from advanced mass spectrometry methods, which are often used alongside or as a replacement for immunoassays.

While foundational, RIAs have limitations, including the handling of radioactive materials and the potential for overestimation due to antibody cross-reactivity. nih.gov Consequently, methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now frequently used for their superior specificity and ability to measure multiple steroids simultaneously. capes.gov.braacrjournals.org Studies comparing RIA with LC-MS/MS for quantifying related androgens have demonstrated that immunoassays can sometimes overestimate concentrations, reinforcing the need for careful validation and, where possible, confirmation by a mass spectrometry-based method. nih.gov

Synthetic Methodologies for Androst-5-ene-3,17-diol and Its Research Analogues

Stereoselective Chemical Synthesis Strategies

The primary chemical route to Androst-5-ene-3,17-diol involves the stereoselective reduction of the C17-ketone of its precursor, dehydroepiandrosterone (DHEA). Achieving the desired 17β-hydroxyl configuration is paramount, as the stereochemistry at this position dictates the molecule's biological activity.

The most common laboratory-scale synthesis uses sodium borohydride (NaBH₄) to reduce the 17-keto group of DHEA. mdpi.com While effective, controlling the stereoselectivity to favor the β-isomer is a key consideration. To enhance stereoselectivity in steroid reductions, more sophisticated reducing systems have been developed. For instance, the Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt like cerium(III) chloride (CeCl₃), is a well-established method for the highly selective 1,2-reduction of α,β-unsaturated ketones and can be adapted for stereocontrol in steroid synthesis. researchgate.net Another approach involves using catalysts to direct the hydride attack. For example, methods using cuprous chloride as a catalyst with sodium borohydride have been reported to achieve high stereoselectivity in the reduction of 4-ene-3-one structures in related steroid skeletons, demonstrating the principle of catalytic control in achieving specific stereoisomers. google.com

The choice of solvent and reaction conditions also plays a critical role in directing the stereochemical outcome of the reduction. These methods are fundamental in producing the specific isomer required for biological and pharmacological evaluation.

Table 1: Overview of Stereoselective Reduction Methods

| Precursor | Reagent/System | Key Feature | Resulting Structure |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | Sodium Borohydride (NaBH₄) | Standard reduction of the C17-ketone. mdpi.com | Androst-5-ene-3β,17β-diol |

| Steroid Ketones | NaBH₄ - CeCl₃ (Luche Reduction) | High stereoselectivity for hydroxyl formation. researchgate.net | Specific alcohol isomer |

Enzymatic Biotransformation Approaches in vitro

Enzymatic biotransformation offers a highly specific and often more environmentally benign alternative to chemical synthesis for producing this compound. These methods can be broadly categorized into two types: reactions using isolated enzymes and those employing whole-cell microbial systems.

In mammals, this compound is naturally synthesized from DHEA through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. nih.gov In vitro studies utilizing these isolated enzymes can replicate this specific metabolic conversion. The reverse reaction, the oxidation of the 3β-hydroxyl group, is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD), highlighting the role of enzymes in maintaining steroid homeostasis. researchgate.net

Whole-cell biotransformation using microorganisms is a powerful tool for steroid modification. Several fungal strains have been identified that can efficiently convert DHEA into this compound. For example, incubation of DHEA with the fungus Macrophomina phaseolina yields this compound as one of its metabolic products. tandfonline.com This compound has also been identified as a product from the microbial transformation of DHEA by other fungi, including Mucor piriformis and Fusarium acuminatum. tandfonline.com These microbial systems possess the necessary enzymatic machinery to perform the stereospecific reduction of the C17-ketone, often with high yields and purity.

Table 2: Enzymatic and Microbial Synthesis of this compound

| Biocatalyst | Substrate | Product | Research Context |

|---|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Dehydroepiandrosterone (DHEA) | This compound | Mammalian metabolic pathway simulation. nih.gov |

| Macrophomina phaseolina | Dehydroepiandrosterone (DHEA) | This compound | Whole-cell biotransformation. tandfonline.com |

| Fusarium acuminatum | Dehydroepiandrosterone (DHEA) | This compound | Microbial production of endogenous steroids. |

Preparation of Labeled this compound for Tracer Studies

The synthesis of isotopically labeled this compound is essential for its use as a tracer in metabolic, pharmacokinetic, and receptor-binding studies. Labeling with stable isotopes (e.g., Deuterium, ²H) or radioisotopes (e.g., Tritium, ³H; Carbon-14, ¹⁴C) allows for the precise tracking and quantification of the molecule in biological systems. jci.org

A common strategy for deuterium labeling involves using a deuterated reducing agent. For instance, the reduction of a suitable precursor ketone with sodium borodeuteride (NaBD₄) introduces a deuterium atom at the hydroxyl-bearing carbon. nih.gov For example, in the synthesis of labeled 5α-androstane-3α,17β-diol, an isomer of the target compound, unlabeled androsterone was first treated with deuterated potassium methoxide to exchange protons at the C16 position for deuterium. Subsequent reduction with sodium borodeuteride introduced a third deuterium atom at C17, yielding a trideuterated product. nih.gov This methodological principle can be directly applied to the synthesis of labeled this compound from DHEA.

Radiolabeling often involves the use of tritiated or ¹⁴C-labeled precursors. For example, Testosterone-7α-³H and DHEA-4-¹⁴C have been prepared for use as tracers in metabolic studies. jci.org These labeled compounds are invaluable for determining metabolic clearance rates, identifying metabolites, and quantifying binding affinities to cellular receptors.

Synthesis of Novel this compound Derivatives for Receptor Ligand Research

To investigate structure-activity relationships and develop new ligands with specific affinities for steroid receptors, numerous derivatives of this compound have been synthesized. These modifications typically involve esterification of the hydroxyl groups or the introduction of heterocyclic moieties to alter the molecule's polarity, stability, and receptor-binding profile. bohrium.comnih.gov

Esterification of the 3β- and 17β-hydroxyl groups is a straightforward approach to creating derivatives. For example, this compound can be reacted with acid anhydrides or acid chlorides in the presence of a base like pyridine to yield di-esters. mdpi.com Specific examples include the synthesis of 5-androstenediol-3,17-dibutyrate using butyric anhydride and 5-androstenediol-3,17-dipropionate using propionyl chloride. mdpi.com These ester derivatives are often evaluated for altered biological activity or as prodrugs.

More complex derivatives have been synthesized for research into potential anticancer agents. The introduction of nitrogen-containing heterocycles is a common strategy. For example, novel D-ring substituted derivatives containing a 1,2,3-triazole ring have been prepared using a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. mdpi.com In this method, a steroidal azide is reacted with various terminal alkynes to generate a library of triazolyl derivatives. mdpi.com In other work, 17α-picolyl derivatives of androst-5-ene-3β,17β-diol have been synthesized and studied for their significant antiproliferative activity in prostate cancer cell lines. researchgate.net These novel analogues are critical tools for probing the ligand-binding domains of steroid receptors and developing compounds with targeted pharmacological effects.

Table 3: Examples of Synthesized this compound Derivatives

| Derivative Type | Synthetic Method | Starting Material | Research Purpose |

|---|---|---|---|

| Di-ester (e.g., Dibutyrate) | Esterification with butyric anhydride in pyridine/toluene. | This compound | Investigating structure-activity relationships. mdpi.com |

| Di-ester (e.g., Dipropionate) | Esterification with propionyl chloride in pyridine. mdpi.com | This compound | Creating derivatives with modified properties. mdpi.com |

| 1,2,3-Triazole Derivatives | Copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). mdpi.com | Steroidal azide precursor | Developing novel antiproliferative agents. mdpi.com |

Future Directions and Emerging Research Avenues for Androst-5-ene-3,17-diol

Elucidating Novel Signaling Pathways and Mechanisms

The classical understanding of AED's action involves its interaction with androgen and estrogen receptors. nih.gov However, emerging evidence suggests that its signaling repertoire may be far more complex. Future research is poised to uncover novel pathways through which AED exerts its effects, potentially independent of or in concert with classical steroid hormone receptors.

One area of intense investigation is the potential for AED to modulate intracellular signaling cascades. For instance, studies have shown that AED can influence neuroinflammatory responses, suggesting an interplay with pathways like Toll-like receptor (TLR) signaling. researchgate.net Further research is needed to delineate the precise molecular interactions and downstream consequences of AED in various cell types, including immune cells and neurons. researchgate.net The finding that AED can activate androgen receptor (AR) target genes in prostate cancer cells, and that this activity is enhanced by the coactivator ARA70, points to specific mechanisms of gene regulation that warrant deeper exploration. pnas.org

Moreover, the dual nature of AED's effects, sometimes stimulating and at other times inhibiting cell growth, particularly in the context of cancer, highlights the complexity of its signaling. bohrium.comresearchgate.net In estrogen receptor-positive breast cancer cells, AED can stimulate proliferation on its own but can inhibit estrogen-stimulated growth. nih.govbohrium.com This suggests a sophisticated interplay between androgenic and estrogenic signaling pathways that is context-dependent. Future studies will likely focus on identifying the specific cellular factors and conditions that dictate the ultimate biological response to AED.

Application in Advanced Biological Modeling

The advent of advanced biological models, such as organoid cultures and sophisticated animal models, offers unprecedented opportunities to study the physiological and pathophysiological roles of Androst-5-ene-3,17-diol in a more translationally relevant context.

Organoid Cultures: Organoids, three-dimensional cell cultures that mimic the structure and function of an organ, provide a powerful platform to investigate the tissue-specific effects of AED. For example, prostate or breast cancer organoids could be used to dissect the compound's dual hormonal activities and its role in therapeutic resistance in a patient-derived setting. While direct research on AED in organoids is still emerging, the use of organoids in studying steroid hormone action is a growing field. biozol.de

Advanced Animal Models: Genetically engineered mouse models and other advanced animal models will be instrumental in elucidating the in vivo functions of AED. For instance, models of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have already demonstrated the potential of AED to suppress neuroinflammation. nih.gov Future research could utilize these models to explore the therapeutic potential of AED in a range of inflammatory and autoimmune conditions. nih.gov Furthermore, animal models of neurodegenerative diseases like Parkinson's could help clarify the neuroprotective mechanisms of AED, building on findings that it can ameliorate neuroinflammatory responses. researchgate.net

Integration with Multi-Omics Data for Systems Biology Understanding

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics), will be crucial for a comprehensive understanding of this compound's biological impact. This approach can help to construct detailed models of the cellular and systemic responses to AED.

By combining data on gene expression changes (transcriptomics) with alterations in protein levels (proteomics) and metabolite profiles (metabolomics) following AED treatment, researchers can identify novel downstream targets and pathways. For example, multi-omics studies could reveal how AED influences metabolic reprogramming in cancer cells or modulates the secretome of immune cells. The Journal of Steroid Biochemistry and Molecular Biology encourages submissions that utilize 'omics' to understand complex human diseases and the interplay between the environment, genomes, and metabolism. bohrium.com

This integrated approach will be particularly valuable in understanding the context-dependent effects of AED, helping to explain why it can have opposing effects in different tissues or under different physiological conditions.

Development of Research Tools and Probes based on this compound Structure

The unique structure of this compound can serve as a scaffold for the development of novel research tools and chemical probes. These tools can be used to investigate its binding partners, cellular localization, and mechanisms of action with greater precision.

Fluorescently Labeled Probes: Synthesizing fluorescently tagged versions of AED would allow for real-time visualization of its uptake, distribution, and interaction with cellular components. This could provide valuable insights into its pharmacokinetics at a subcellular level.

Affinity-Based Probes: Immobilizing AED on a solid support could be used for affinity chromatography to isolate and identify novel binding proteins, moving beyond the known androgen and estrogen receptors.

Derivatives and Analogs: The synthesis of derivatives of AED with modified functional groups can help to dissect the structure-activity relationships of the molecule. For example, the development of 17-picolyl and 17-picolinylidene androst-5-ene derivatives has led to compounds with potential anti-aromatase and antitumor activities. researchgate.net Similarly, synthetic analogs like 17α-ethynyl-androst-5-ene-3β,7β,17β-triol have been developed to have anti-inflammatory properties. nih.gov These efforts highlight the potential of using the AED backbone to create novel therapeutic agents. The development of deuterated forms of related steroids for use in research further underscores the utility of creating such tools. medchemexpress.com

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis and metabolism of Androst-5-ene-3,17-diol in steroidogenesis?

this compound (5-diol) is interconverted with dehydroepiandrosterone (DHEA) and testosterone via the 17β-hydroxysteroid dehydrogenase (17-HSD) enzyme family. These enzymes regulate the activation and inactivation of sex steroids, making 5-diol a critical intermediate in both androgen and estrogen synthesis pathways. For example, 17-HSD isoforms catalyze the reduction of DHEA to 5-diol, which can then be converted to testosterone . In human testicular tissues, 5-diol and its sulfate conjugate are secreted, suggesting a direct role in testicular steroidogenesis .

Q. What analytical methodologies are recommended for separating this compound from structurally similar steroids?

Thin-layer chromatography (TLC) using solvent systems like heptane/methanol/water (50:40:10) effectively separates 5-diol from 5α-androstane-3β,17β-diol. Epoxidation with p-nitroperbenzoic acid followed by TLC or radioimmunoassay (RIA) can further distinguish 5-diol from its epoxide derivatives, reducing cross-reactivity in assays . Gas chromatography-mass spectrometry (GC-MS) is also employed for phytochemical profiling, particularly in plant extracts .

Q. How does this compound contribute to physiological androgen synthesis in humans?

Studies suggest 5-diol serves as a precursor for testosterone via the "5-ene" pathway. In human testicular tissue, 5-diol monosulfate is secreted into spermatic vein blood, indicating direct testicular contribution to circulating androgens. However, kinetic analyses in humans show conflicting results, with some data questioning its quantitative significance compared to the "4-ene" pathway (via androstenedione) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data regarding this compound’s role in testosterone biosynthesis?

Discrepancies arise from differences in tissue-specific metabolism (e.g., testicular vs. adrenal sources) and methodological variability. To address this:

- Use isotopic labeling (e.g., deuterated 5-diol) to track conversion rates in controlled in vitro models .

- Compare enzyme expression profiles (e.g., 17-HSD isoforms) across tissues using immunohistochemistry or qPCR .

- Employ compartmental modeling to account for sulfate conjugation dynamics, which affect bioavailability .

Q. What experimental strategies are effective for studying this compound in non-classical steroidogenic tissues?

For tissues like the prostate or adrenal glands:

- Combine microsomal assays with selective enzyme inhibitors (e.g., 17-HSD type 5 inhibitors) to dissect metabolic contributions .

- Use LC-MS/MS for high-sensitivity quantification of 5-diol and its metabolites in tissue homogenates .

- Leverage CRISPR/Cas9 knockout models to assess tissue-specific loss-of-function effects on steroid profiles .

Q. How can researchers mitigate cross-reactivity challenges in immunoassays for this compound?

Cross-reactivity with structurally similar steroids (e.g., 13% with 5α-androstane-3β,17β-diol) can be minimized by:

Q. What regulatory considerations apply to this compound in sports medicine research?

The World Anti-Doping Agency (WADA) classifies 5-diol as a prohibited exogenous anabolic agent. Researchers must:

Q. How can this compound be identified in plant-derived extracts, and what are the implications?

GC-MS profiling of chloroform extracts from plants like Alangium salviifolium reveals 5-diol as a major component. To confirm identity:

- Match retention indices and mass spectra with authenticated standards (e.g., CAS 521-17-5) .

- Perform nuclear magnetic resonance (NMR) to resolve structural ambiguities, particularly for methylated derivatives .

- Investigate biosynthetic pathways in plants to assess ecological or pharmacological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.